1,3-Dimethyluracil-5-carboxaldehyde
Overview
Description
Preparation Methods
1,3-Dimethyluracil-5-carboxaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of 1,3-dimethyluracil with formylating agents under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (PTSA). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
1,3-Dimethyluracil-5-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1,3-Dimethyluracil-5-carboxaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyluracil-5-carboxaldehyde involves its interaction with molecular targets and pathways in biological systems. Due to its structural similarity to uracil, it may inhibit enzymes involved in nucleic acid synthesis and metabolism . This inhibition can lead to disruptions in cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
1,3-Dimethyluracil-5-carboxaldehyde can be compared with other similar compounds, such as:
6-Chloro-5-formyl-1,3-dimethyluracil: This compound has a chlorine atom at the 6-position, which may alter its reactivity and biological activity.
5,6-Dihydro-5-methyluracil: The reduction of the double bond in the uracil ring results in a different set of chemical and biological properties.
5-Hydroxymethyl-6-methyluracil: The presence of a hydroxymethyl group at the 5-position introduces additional hydrogen bonding capabilities.
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-8-3-5(4-10)6(11)9(2)7(8)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJFRZOATIXYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197582 | |
Record name | 1,3-Dimethyl-5-formyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4869-46-9 | |
Record name | 1,3-Dimethyl-5-formyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethyl-5-formyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 1,3-Dimethyluracil-5-carboxaldehyde in the synthesis of pyrido[2,3-d]pyrimidines?
A1: this compound acts as an electrophile in condensation reactions with active methylene compounds. This characteristic is highlighted in a study by [] where it was reacted with various active methylene compounds to synthesize pyrido[2,3-d]pyrimidine derivatives. This suggests that the aldehyde group at the 5-position of the uracil ring plays a crucial role in its reactivity towards nucleophilic attack by the carbanion formed from the active methylene compounds.
Q2: How does the reactivity of 6-amino-1,3-dimethyluracil differ from this compound in the synthesis of pyrido[2,3-d]pyrimidines?
A2: While both compounds can be utilized to synthesize pyrido[2,3-d]pyrimidines, their reaction pathways differ. [] demonstrates that 6-amino-1,3-dimethyluracil participates in a three-component heteroannulation reaction involving formaldehyde and active methylene compounds. The in-situ generated methylene derivative from formaldehyde and the active methylene compound acts as an activated alkene, undergoing Michael addition with the 6-amino-1,3-dimethyluracil. This is followed by a cyclization step to yield the pyrido[2,3-d]pyrimidine derivative. In contrast, this compound directly condenses with active methylene compounds, indicating a different reactivity profile compared to 6-amino-1,3-dimethyluracil [].
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